molecular formula C8H10O4 B13807780 3-Allyl-6-methyl-1,4-dioxane-2,5-dione

3-Allyl-6-methyl-1,4-dioxane-2,5-dione

Katalognummer: B13807780
Molekulargewicht: 170.16 g/mol
InChI-Schlüssel: MEJWTGVMNYEBMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Allyl-6-methyl-1,4-dioxane-2,5-dione is an organic compound with the molecular formula C8H10O4. It is a derivative of 1,4-dioxane-2,5-dione, characterized by the presence of an allyl group at the 3-position and a methyl group at the 6-position. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-6-methyl-1,4-dioxane-2,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of this compound precursors in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Allyl-6-methyl-1,4-dioxane-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-Allyl-6-methyl-1,4-dioxane-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Allyl-6-methyl-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets. The allyl and methyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the compound’s unique structure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,6-Dimethyl-1,4-dioxane-2,5-dione: Similar in structure but lacks the allyl group.

    DL-Lactide: A stereoisomer with different substituents at the 3 and 6 positions.

    3-Methyl-6-propargyl-1,4-dioxane-2,5-dione: Contains a propargyl group instead of an allyl group.

Eigenschaften

Molekularformel

C8H10O4

Molekulargewicht

170.16 g/mol

IUPAC-Name

3-methyl-6-prop-2-enyl-1,4-dioxane-2,5-dione

InChI

InChI=1S/C8H10O4/c1-3-4-6-8(10)11-5(2)7(9)12-6/h3,5-6H,1,4H2,2H3

InChI-Schlüssel

MEJWTGVMNYEBMC-UHFFFAOYSA-N

Kanonische SMILES

CC1C(=O)OC(C(=O)O1)CC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.